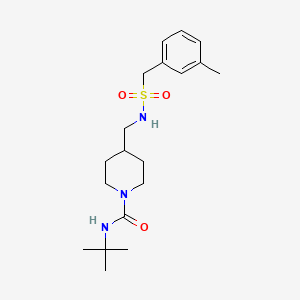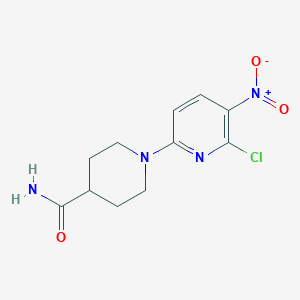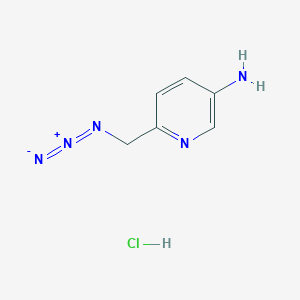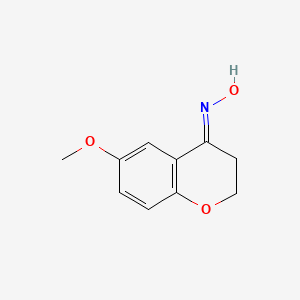
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine, commonly known as MDAH, is an organic compound that has been used in various scientific research applications. It is a derivative of the natural product benzopyran, which is a polycyclic aromatic hydrocarbon found in plants. MDAH has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
科学的研究の応用
MDAH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as a reactant in the preparation of other organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
作用機序
MDAH acts as a monoamine oxidase inhibitor (MAOI). It works by blocking the action of an enzyme known as monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking the action of this enzyme, MDAH increases the levels of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
MDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine, which can lead to increased alertness and focus. It has also been shown to increase levels of serotonin, which can lead to improved mood and reduced anxiety. Additionally, MDAH has been shown to have anti-inflammatory effects, which can help to reduce pain and inflammation.
実験室実験の利点と制限
MDAH has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. MDAH is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to accurately measure the amount of MDAH in a solution, as it is not very soluble in water.
将来の方向性
There are several potential future directions for research involving MDAH. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential for use in drug development and delivery systems. Additionally, further research could be done to explore its potential for use in medical treatments and diagnostics. Finally, research could be done to explore its potential for use in agriculture and food production.
合成法
MDAH is synthesized through a process known as the Mannich reaction. This reaction involves the reaction of an aldehyde, a secondary amine, and formaldehyde to produce a tertiary amine. In the case of MDAH, the aldehyde is benzaldehyde, the secondary amine is 3,4-dihydroxybenzylamine, and the formaldehyde is paraformaldehyde. The reaction occurs in the presence of a base, such as pyridine, and is then followed by the addition of hydrochloric acid to produce the desired product.
特性
IUPAC Name |
(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJBEHYDWRMNH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)OCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)

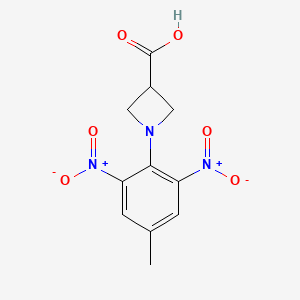
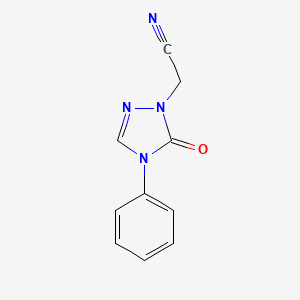
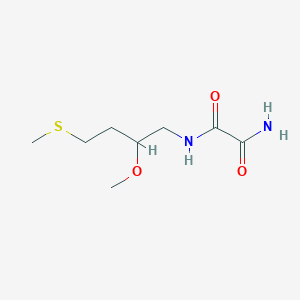
![N-(2-{[(ethylamino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2623209.png)
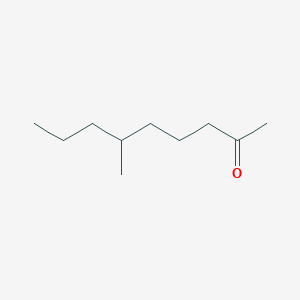
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2623211.png)
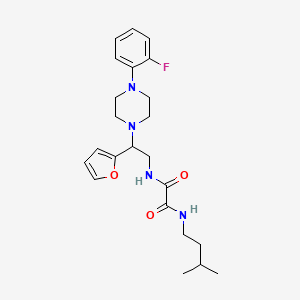
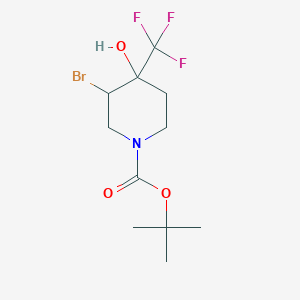
![Benzyl 2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2623218.png)
